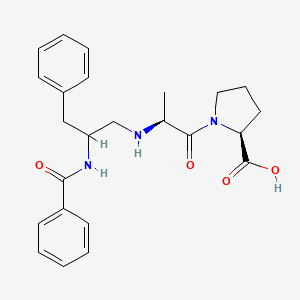
N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-proline is a synthetic compound that belongs to the class of dipeptides It is characterized by the presence of benzamido and phenylpropyl groups attached to an L-alanyl-L-proline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-proline typically involves the coupling of 2-benzamido-3-phenylpropylamine with L-alanyl-L-proline. The reaction is carried out under controlled conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high yield and purity. The process includes multiple steps of coupling, deprotection, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzamido and phenylpropyl groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for chlorination.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with proteins.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-valine
- N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-leucine
- N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-isoleucine
Uniqueness
N-(2-Benzamido-3-phenylpropyl)-L-alanyl-L-proline is unique due to its specific combination of benzamido and phenylpropyl groups attached to an L-alanyl-L-proline backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
82014-18-4 |
|---|---|
Molecular Formula |
C24H29N3O4 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[(2-benzamido-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H29N3O4/c1-17(23(29)27-14-8-13-21(27)24(30)31)25-16-20(15-18-9-4-2-5-10-18)26-22(28)19-11-6-3-7-12-19/h2-7,9-12,17,20-21,25H,8,13-16H2,1H3,(H,26,28)(H,30,31)/t17-,20?,21-/m0/s1 |
InChI Key |
FDCFPWRPPNMSAU-ZPWCZAOQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NCC(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NCC(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















